molecular formula C14H18N4OS B2436089 N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 321429-91-8

N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2436089
CAS No.: 321429-91-8
M. Wt: 290.39
InChI Key: JTEUPZGLAKUYPM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a dimethylamino group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-pyridin-4-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-18(2)9-3-6-16-13(19)12-10-20-14(17-12)11-4-7-15-8-5-11/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEUPZGLAKUYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CSC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Attachment of the Dimethylamino Group: The dimethylamino group is often introduced through reductive amination, where a carbonyl compound reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired this compound under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for this compound, particularly under acidic or basic conditions.

  • Acid/Basic Hydrolysis : The carboxamide moiety undergoes hydrolysis to form carboxylic acids or their salts. For example, in the synthesis of thiazole-4-carboxylic acid derivatives, hydrolysis of methyl esters with 10% NaOH followed by acidification (HCl) yields the corresponding carboxylic acid .

    • Parameters :

      ReactionReagentsTemperatureTime
      Hydrolysis10% NaOH, HClReflux (1 h)
  • Ester Hydrolysis : Ester intermediates (e.g., methyl thiazole-4-carboxylate) are hydrolyzed to carboxylic acids. This step is critical in synthesizing the parent acid for further derivatization .

Esterification Reactions

Esterification is used to convert carboxylic acids into esters, facilitating subsequent steps like oxidation or coupling.

  • Methanol Esterification : Thiazolidine-4-carboxylic acid reacts with methanol in the presence of HCl gas and ether. Molar ratios of 1:35–1:45 (acid:methanol) and 1:47.5–1:97.5 (acid:ether) optimize ester formation .

    • Parameters :

      ReagentMolar RatioSolvent
      Methanol1:35–1:45Ether

Oxidation Reactions

Oxidation converts thiazolidine derivatives to thiazole analogs, a key step in synthesizing the target compound.

  • MnO₂ Oxidation : Methyl thiazolidine-4-carboxylate reacts with MnO₂ in acetonitrile. The molar ratio of 1:20–1:26 (substrate:MnO₂) ensures efficient oxidation to methyl thiazole-4-carboxylate .

    • Parameters :

      ReagentMolar RatioSolventTemperatureTime
      MnO₂1:20–1:26Acetonitrile60–100°C24–72 h

Peptide Coupling Reactions

Coupling reactions are critical for forming amide bonds, such as in the synthesis of thiazolyl-indole-2-carboxamide derivatives.

  • DCC/EDC Coupling : Ethyl-2-(2-aminothiazol-4-yl)acetate reacts with 1H-indole-2-carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC for better yields (76%) .

    • Advantages : Avoids byproducts like dicyclohexylurea (DCU) and simplifies purification .

Condensation Reactions

Condensation with aldehydes forms hydrazone derivatives, enhancing structural diversity for biological testing.

  • Aldehyde Condensation : Hydrazine derivatives react with substituted aldehydes in ethanol with glacial acetic acid as a catalyst. This step yields (E/Z)-isomers with near-quantitative yields (96–100%) .

    • Parameters :

      SolventCatalystTime
      EthanolAcetic acid

Metabolic Stability and Bioavailability

While not directly a chemical reaction, metabolic stability is crucial for therapeutic applications.

  • In Vivo Metabolism : Substituted piperidine derivatives (e.g., 4-amino-4-benzylpiperidines) undergo rapid metabolism, leading to poor oral bioavailability. This limitation is addressed by modifying the piperidine scaffold to carboxamides, improving stability .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Activity : Compounds with thiazole and pyridine moieties have demonstrated potent antimicrobial properties. Research indicates that derivatives of thiazole can inhibit bacterial growth, making them potential agents against infections caused by resistant strains .
  • Anticancer Activity : Thiazole derivatives are known for their anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in various in vitro and in vivo models. For instance, compounds exhibiting structural similarities to N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide have shown promising results against different cancer cell lines, including breast and liver cancer .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Research has indicated that thiazole derivatives can modulate inflammatory pathways and reduce cytokine release, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring : The initial step often includes the condensation of appropriate aldehydes with thiourea to form the thiazole ring.
  • Pyridine Substitution : Subsequent reactions introduce the pyridine moiety through nucleophilic substitution methods.
  • Final Amide Formation : The final step involves the formation of the carboxamide group by reacting the thiazole intermediate with an amine.

Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Case Study 1: Anticancer Activity

A study conducted on various thiazole derivatives revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against HepG2 (liver carcinoma) and A549 (lung carcinoma) cell lines. The IC50 values were reported as 5.35 µM and 8.74 µM respectively, indicating strong potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of thiazole derivatives showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential use in treating bacterial infections .

Summary of Biological Activities

Activity Type Description IC50/MIC Values
AntimicrobialEffective against Staphylococcus aureus and E. coli.Comparable to standard antibiotics
AnticancerInduces apoptosis in HepG2 and A549 cell lines.IC50 = 5.35 µM (HepG2), 8.74 µM (A549)
Anti-inflammatoryModulates inflammatory cytokines; potential use in arthritis treatment.Not quantified

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

    N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxylate: Similar structure but with an ester group instead of a carboxamide group, leading to different reactivity and applications.

    N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.

    N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-methylamide: Features a methylamide group, which may alter its pharmacokinetic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide (CAS: 321429-91-8) is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

  • Molecular Formula : C14H18N4OS
  • Molar Mass : 290.38 g/mol
  • Density : 1.188 g/cm³ (predicted)
  • pKa : 13.73 (predicted) .

The compound exhibits its biological effects through several mechanisms, primarily involving the inhibition of specific protein kinases and the induction of apoptosis in cancer cells. Thiazole derivatives are known to interact with various cellular pathways, which can lead to anticancer activity by disrupting cell cycle progression and promoting programmed cell death .

Antitumor Activity

Research has demonstrated that this compound has significant antitumor properties. In vitro studies have shown that it exhibits cytotoxic effects against a range of human cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism
MCF-72.21Apoptosis induction
HepG21.11Cell cycle arrest
BGC-8231.67Apoptosis induction
A549Not specifiedNot specified

These results suggest that the compound is particularly effective against liver and breast cancer cells .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this thiazole derivative has shown promise in combating bacterial and fungal infections. Studies indicate that it possesses antibacterial activity against strains such as Escherichia coli and antifungal activity against Candida albicans. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Anticancer Study : A study involving a series of thiazole derivatives demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models, supporting its potential use as an anticancer agent .
  • Infection Control : Another study evaluated the antibacterial properties of thiazole derivatives in a clinical setting where they were used to treat infections resistant to conventional antibiotics. The results showed a notable reduction in infection rates among patients treated with these compounds .

Q & A

Q. What are the established synthetic routes for N-[3-(dimethylamino)propyl]-2-(4-pyridinyl)-1,3-thiazole-4-carboxamide, and what critical parameters influence yield and purity?

The compound is synthesized via catalytic hydrogenation of a nitro intermediate (e.g., 3d) followed by coupling with an acid (e.g., 1g) using HBTU and triethylamine as coupling agents. Reverse-phase HPLC purification is essential to achieve high purity (>95%). Key parameters include reaction time, solvent choice, and catalyst stoichiometry. Yield optimization (e.g., 55% reported) requires precise control of hydrogenation conditions and intermediate handling .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • ¹H NMR (in acetic acid-d₄) confirms structural integrity by resolving peaks for dimethylamino, pyridinyl, and thiazole moieties.
  • HRMS (ESI) validates molecular weight (e.g., observed m/z 623.2880 vs. calculated 623.2876).
  • Reverse-phase HPLC ensures purity (>98%) by separating unreacted intermediates and byproducts .

Q. How stable is this compound under standard laboratory storage conditions?

Stability studies on analogous thiazole-carboxamides suggest the compound is stable at room temperature in inert atmospheres but may degrade under extreme pH (<3 or >9) or prolonged exposure to light. Storage in desiccated, amber vials at -20°C is recommended for long-term preservation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between structural analogs of this compound?

Contradictions often arise from differences in target binding kinetics or off-target interactions. Systematic approaches include:

  • Comparative SAR Studies : Modifying the dimethylamino or pyridinyl groups to assess impact on activity (e.g., MGB-353 vs. MGB-354 in ).
  • Computational Docking : Predicting binding affinities to biological targets (e.g., DNA minor groove motifs or P-glycoprotein) using molecular dynamics simulations.
  • In Vitro/In Vivo Correlation : Validating activity in multiple assay systems (e.g., fungal vs. mammalian cell models) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating biological targets?

  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants with DNA or proteins.
  • Gene Expression Profiling : RNA-seq to identify downstream pathways affected by treatment (e.g., apoptosis or efflux pump regulation).
  • Competitive Inhibition Studies : Co-administration with known inhibitors (e.g., verapamil for P-glycoprotein) to confirm target specificity .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design : Introducing hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability.
  • Nanoparticle Encapsulation : Using liposomal carriers to improve aqueous solubility and reduce systemic toxicity.
  • Pharmacokinetic Profiling : LC-MS/MS to monitor plasma half-life and tissue distribution in animal models .

Methodological Considerations

Q. How should researchers address variability in synthetic yields across different batches?

  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) to detect intermediate formation.
  • Design of Experiments (DoE) : Statistical optimization of variables like temperature, solvent polarity, and catalyst loading.
  • Quality Control : Rigorous batch-to-batch comparison via NMR and HPLC to identify impurities .

Q. What computational tools are effective for predicting the compound’s reactivity and degradation pathways?

  • Density Functional Theory (DFT) : Modeling electron distribution to predict susceptibility to hydrolysis or oxidation.
  • Cheminformatics Platforms : Tools like Schrödinger’s QikProp to estimate logP, pKa, and metabolic stability.
  • Forced Degradation Studies : Exposure to heat, light, and pH extremes followed by LC-MS to identify degradation products .

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